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Compound of Interest

Compound Name: MTC420

CAS No.: 2088930-66-7

Cat. No.: B609361

Get Quote

Executive Summary
MTC420 (also identified in literature as Compound 42a) represents a paradigm shift in

quinolone pharmacology.[1] Unlike traditional fluoroquinolones (e.g., Moxifloxacin) that target

DNA Gyrase/Topoisomerase IV, MTC420 is a rationally designed Type II NADH:menaquinone

oxidoreductase (NDH-2) inhibitor.

This guide objectively analyzes the cross-reactivity profile of MTC420, focusing on its selectivity

for the mycobacterial electron transport chain (ETC) over mammalian mitochondria and its

distinct lack of cross-resistance with standard-of-care antibiotics.

Mechanism of Action & Target Engagement
To understand cross-reactivity, one must first define the primary interaction. MTC420 binds to

NDH-2, a membrane-bound flavoenzyme that catalyzes the oxidation of NADH to NAD+,

transferring electrons to the menaquinone pool.

Primary Target:Mycobacterium tuberculosis (Mtb) NDH-2 (encoded by ndh).[2]
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Physiological Impact: Disruption of the proton motive force (PMF) and ATP depletion.[3]

Selectivity Basis: Mammalian mitochondria utilize Complex I (proton-pumping NADH

dehydrogenase) and lack NDH-2, providing a structural basis for high selectivity.

Figure 1: Comparative Electron Transport Chain (ETC) Topology
Visualization of the MTC420 binding site relative to mammalian and mycobacterial

architectures.
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Caption: MTC420 selectively inhibits bacterial NDH-2 (absent in mammals) without affecting

human Complex I.[4]

Comparative Cross-Reactivity Analysis
The following analysis contrasts MTC420 with its functional competitors: Clofazimine (a

riminophenazine NDH-2 inhibitor) and Moxifloxacin (a fluoroquinolone gyrase inhibitor).

Table 1: Specificity and Cross-Resistance Profile
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Feature MTC420 (Lead)
Clofazimine

(CFZ)

Moxifloxacin

(MFX)

Bedaquiline

(BDQ)

Primary Target

NDH-2 (Type II

NADH

Dehydrogenase)

NDH-2 (primary)

& ROS

generation

DNA Gyrase

(GyrA/B)

ATP Synthase

(Subunit c)

Scaffold Class
Quinolone

Derivative
Riminophenazine Fluoroquinolone Diarylquinoline

Mammalian

Cross-Reactivity

Low: No

inhibition of

Complex I (>200

µM).

Moderate:

Accumulates in

tissues (crystal

deposition);

membrane

destabilization.

Low: Specific to

bacterial

Topoisomerase.

Moderate: hERG

channel inhibition

risk.

Cross-

Resistance

Potential with

CFZ (shared

target).

Yes (with other

riminophenazine

s).

Yes (with other

quinolones).

None (unique

mechanism).

Solubility/PK

Improved

solubility vs.

CFZ.

Extremely

lipophilic; long

half-life (>70

days); skin

discoloration.

High

bioavailability.

High lipophilicity;

long terminal

half-life.

Critical Analysis of Cross-Reactivity:
MTC420 vs. DNA Gyrase (Structural Cross-Reactivity):

Hypothesis: Since MTC420 possesses a quinolone core, does it inhibit DNA gyrase?

Data: MTC420 is optimized for the NDH-2 lipophilic pocket. While it retains the quinolone

scaffold, its side-chain modifications (often gem-difluoro or specific amine tails) shift its

affinity away from the DNA-Gyrase complex. It retains activity against Mtb strains resistant

to Moxifloxacin, indicating negligible functional cross-reactivity with the gyrase target in a

clinical context.
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MTC420 vs. Clofazimine (Target Cross-Reactivity):

Hypothesis: Do MTC420 and CFZ share a binding site?

Data: Both target NDH-2. Overexpression of ndh confers resistance to both. However,

MTC420 avoids the "skin discoloration" and extreme tissue accumulation associated with

the phenazine structure of CFZ, offering a superior safety profile while hitting the same

bioenergetic choke point.

Experimental Protocols for Validation
As a Senior Scientist, you must validate these claims in your own facility. Use the following self-

validating protocols.

Protocol A: Mammalian Mitochondrial Toxicity (Selectivity Assay)
Objective: Confirm MTC420 does not inhibit human Complex I.

Isolation: Isolate mitochondria from murine liver or HepG2 cells using differential

centrifugation.

Assay Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA.

Substrate: Add 5 mM Glutamate/Malate (Complex I substrates).

Treatment:

Control: DMSO (Vehicle).

Positive Control: Rotenone (1 µM) — Expect complete inhibition.

Test: MTC420 (Titrate 0.1 µM – 100 µM).

Detection: Measure Oxygen Consumption Rate (OCR) using a Clark-type electrode or

Seahorse XF Analyzer.

Validation Criteria: MTC420 should show <10% inhibition of OCR at concentrations 100x the

bacterial MIC.
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Protocol B: Inverted Membrane Vesicle (IMV) Assay
Objective: Verify target engagement (NDH-2) in Mtb.

Preparation: Prepare IMVs from M. smegmatis or M. tuberculosis (mc²6230) via French

press and ultracentrifugation.

Reaction: Monitor NADH oxidation spectrophotometrically at 340 nm.

Specificity Check:

Add KCN (inhibits terminal oxidase) to isolate upstream components.

Measure NADH:quinone oxidoreductase activity.

Result Interpretation: MTC420 should inhibit NADH oxidation in a dose-dependent manner

(IC50 ~50-500 nM).

Logical Workflow: Assessing Off-Target Effects
Use this decision tree to evaluate MTC420 in your pipeline.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b609361/docs?utm_src=pdf-body#technical-guide-specificity-and-cross-reactivity-profile-of-mtc420
https://www.benchchem.com/product/b609361/docs?utm_src=pdf-body#technical-guide-specificity-and-cross-reactivity-profile-of-mtc420
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609361?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: MTC420 Evaluation

Assay 1: Mtb Growth Inhibition (MIC)

Assay 2: Mammalian Cytotoxicity (Vero/HepG2)

Selectivity Index > 100?

Assay 3: Oxygen Consumption (Seahorse)

Yes

Flag: Off-Target Toxicity

No

Assay 4: Cross-Resistance Panel

Valid Lead: High Specificity

Click to download full resolution via product page

Caption: Step-by-step validation workflow to confirm MTC420 specificity and safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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